![molecular formula C18H20N6 B2719239 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2380168-18-1](/img/structure/B2719239.png)
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound with a molecular formula of C18H20N6. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling to form the final product. Key steps include:
Cyclobutylpyrimidine Synthesis: This involves the cyclization of appropriate precursors under controlled conditions.
Piperazine Derivative Formation: Piperazine is reacted with various reagents to introduce the desired substituents.
Coupling Reaction: The cyclobutylpyrimidine and piperazine derivatives are coupled under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: Used in studies to understand its interaction with biological targets.
Chemical Biology: Employed in probing biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- 2-[4-(6-Cyclohexylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Uniqueness
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific cyclobutyl substitution, which can influence its chemical properties and biological activity. This uniqueness can make it more effective or selective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c19-12-14-4-5-20-17(10-14)23-6-8-24(9-7-23)18-11-16(21-13-22-18)15-2-1-3-15/h4-5,10-11,13,15H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJPEXQKEAOGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
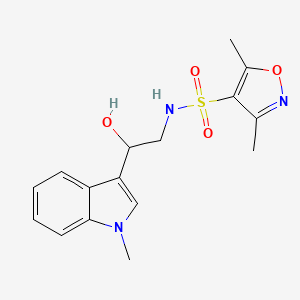
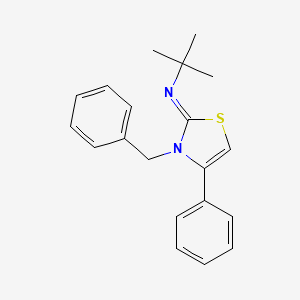
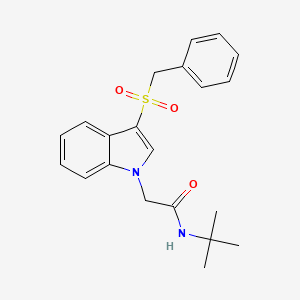
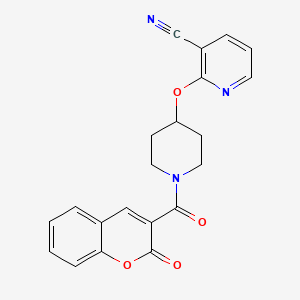

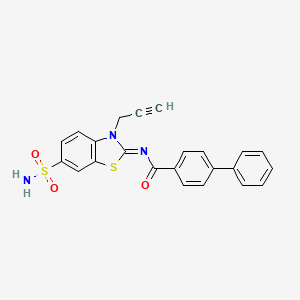
![4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2719168.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2719169.png)
![5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2719170.png)
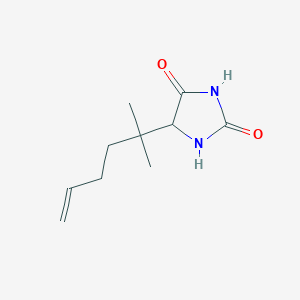
![5-((2-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719173.png)
![N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2719175.png)
![Methyl 4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2719177.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2719178.png)
